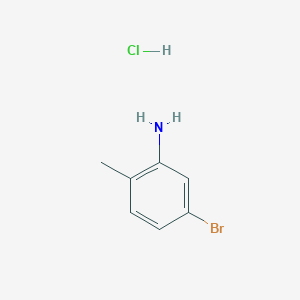

5-Bromo-2-methylaniline hydrochloride

CAS No.: 874375-16-3

Cat. No.: VC13580882

Molecular Formula: C7H9BrClN

Molecular Weight: 222.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874375-16-3 |

|---|---|

| Molecular Formula | C7H9BrClN |

| Molecular Weight | 222.51 g/mol |

| IUPAC Name | 5-bromo-2-methylaniline;hydrochloride |

| Standard InChI | InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H |

| Standard InChI Key | LXGZOIDOPRXXTA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Br)N.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)N.Cl |

Introduction

Chemical Structure and Nomenclature

5-Bromo-2-methylaniline hydrochloride is the hydrochloride salt of 5-bromo-2-methylaniline. Its molecular formula is C₇H₉BrClN, with a molecular weight of 222.51 g/mol. The structure consists of a benzene ring with substituents at the 2- (methyl), 5- (bromo), and 1- (amine hydrochloride) positions.

Key Structural Features:

-

SMILES Notation:

CC1=C(C=C(C=C1)Br)N.Cl -

InChI Key:

LXGZOIDOPRXXTA-UHFFFAOYSA-N -

IUPAC Name: 5-bromo-2-methylaniline hydrochloride

The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications .

Synthesis and Production

Route 1: Arylamine Protection and Bromination

-

Arylamine Protection:

-

Bromination:

-

Hydrolysis:

Route 2: Diazotization and Substitution

-

Diazotization of 4-bromo-2-methylaniline with NaNO₂/HCl, followed by reaction with CuCl, yields 5-bromo-2-chlorotoluene, which is aminated to form the target compound .

Industrial-Scale Optimization

-

Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature control during bromination.

-

Automated Systems: Reduce human error in large-scale diazotization steps .

Physicochemical Properties

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Pan-RAF Inhibitors: Used in synthesizing inhibitors targeting RAF kinases for cancer therapy .

-

SIRT6 Modulators: Structural analogs (e.g., 5-bromo-2-fluoro-4-methylaniline hydrochloride) enhance deacetylase activity, reducing histone levels in hepatocellular carcinoma.

Agrochemical Development

-

Herbicides/Pesticides: Halogenated anilines are precursors in designing compounds with selective toxicity.

Biological Activity and Research Findings

Anticancer Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume